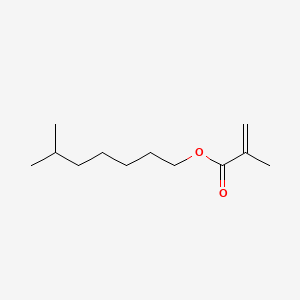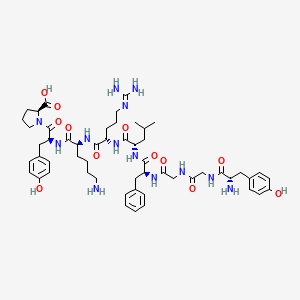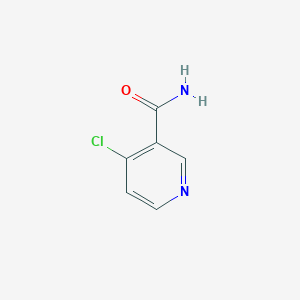
4-Chloronicotinamide
Overview
Description
4-Chloronicotinamide is a chemical compound with the CAS Number: 7418-70-4 . It has a molecular weight of 156.57 .
Molecular Structure Analysis
The molecular structure of 4-Chloronicotinamide is represented by the formula C6H5ClN2O . The InChI Code for this compound is 1S/C6H5ClN2O/c7-5-1-2-9-3-4(5)6(8)10/h1-3H, (H2,8,10) .Physical And Chemical Properties Analysis
4-Chloronicotinamide is a solid substance stored at 4°C . It has a molecular weight of 156.57 .Scientific Research Applications
Biocatalytic Applications
- Enzymatic Production of 2-Chloronicotinic Acid : Amidase-catalyzed hydrolysis of chlorinated nicotinamides, such as 2-chloronicotinamide, is a promising approach for producing 2-chloronicotinic acid (2-CA), a key component in agrochemicals and pharmaceuticals. An amidase from Pantoea sp. (Pa-Ami) exhibited significant activity for nicotinamide and its chlorinated derivatives, suggesting its potential as an industrial biocatalyst for 2-CA production (Zheng et al., 2018).
Herbicidal Activity
- Development of Herbicides : N-(Arylmethoxy)-2-chloronicotinamides, derived from nicotinic acid, have been synthesized and demonstrated excellent herbicidal activity against certain plant species. This research provides a foundation for new herbicides targeting monocotyledonous weeds (Yu et al., 2021).
Environmental Remediation
- Degradation of Toxic Compounds : Non-thermal plasma (NTP) utilization for the degradation of 4-chlorophenol (4CP) with the presence of catalysts like hydrogen peroxide and iron (II) has been studied, highlighting an efficient method for detoxifying water contaminated with chlorophenols (Marković et al., 2015).
- Removal of 4-Chlorophenol : The use of surfactant-modified montmorillonite as a low-cost adsorbent has shown effectiveness in removing 4-chlorophenol from aqueous solutions, demonstrating its potential for environmental clean-up processes (Nourmoradi et al., 2016).
Organic Synthesis
- Catalytic Decomposition and Synthesis : Research includes the efficient synthesis of chloronicotinamides via catalytic methods, showcasing their role in organic synthesis and potential pharmaceutical applications. For instance, PXPd2-catalyzed regioselective Suzuki coupling of dichloronicotinamide with aryl boronic acids is a notable method (Yang et al., 2003).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-chloropyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O/c7-5-1-2-9-3-4(5)6(8)10/h1-3H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYMDZGWIIUMJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40326352 | |
| Record name | 4-Chloronicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40326352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloronicotinamide | |
CAS RN |
7418-70-4 | |
| Record name | 7418-70-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527178 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloronicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40326352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



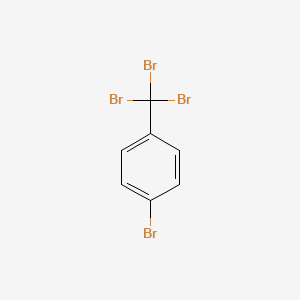
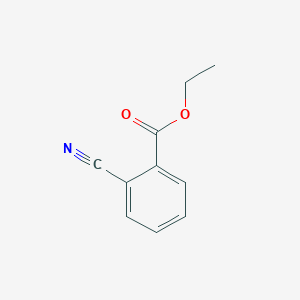
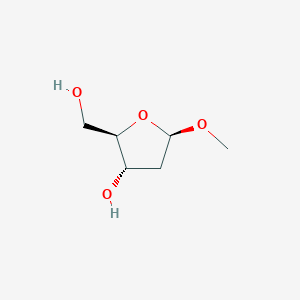
![(1R,2S,4S,7S,8R,9S,12S,13S,16S,18S)-16-Hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-one](/img/structure/B1582851.png)
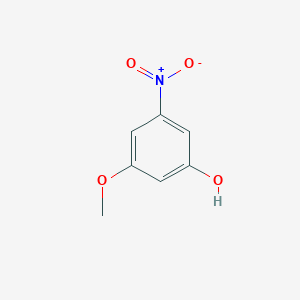
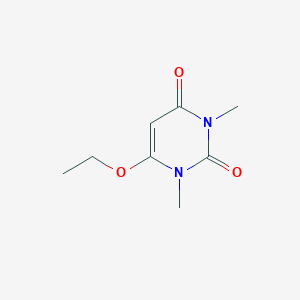
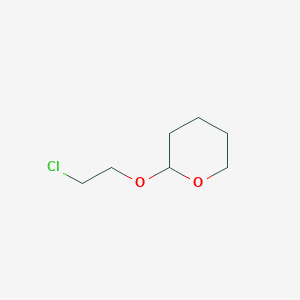
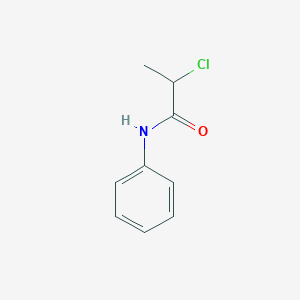
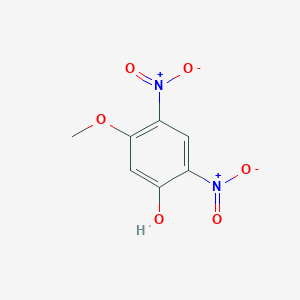
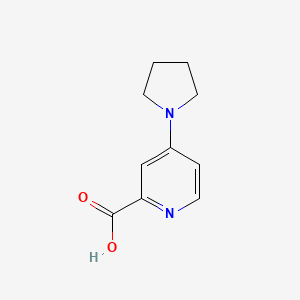
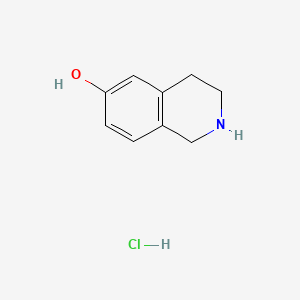
![2-[Ethyl(3-methylphenyl)amino]ethyl acetate](/img/structure/B1582866.png)
